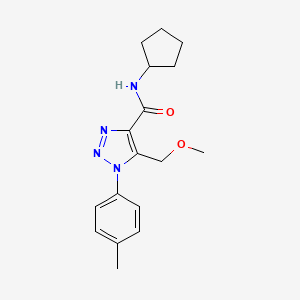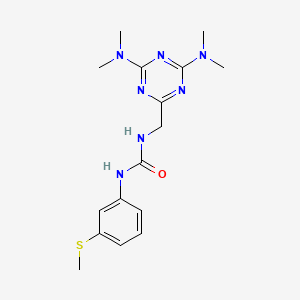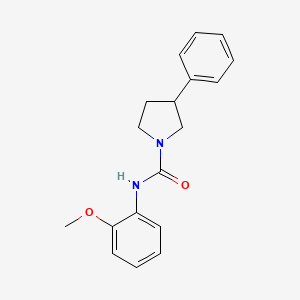
2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C5H7BrN4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Wirkmechanismus
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Result of Action
It is suggested that the compound may have some antipromastigote activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 4-bromo-1H-pyrazole with ethyl chloroacetate to form ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. This intermediate is then treated with hydrazine hydrate to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Typically involve aldehydes or ketones under acidic or basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Condensation Reactions: Hydrazones and related compounds.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide has diverse applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide.
2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile: Another derivative of 4-bromo-1H-pyrazole with different functional groups.
Uniqueness
This compound is unique due to its combination of a pyrazole ring with a hydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-(4-bromopyrazol-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,7H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGIDVQQCCAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719832.png)



![1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2719836.png)


![2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2719841.png)
![Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2719844.png)
